Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- involves the reaction of 2-chlorophenothiazine with 1-methyl-4-piperazinepropyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .
Scientific Research Applications
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is extensively used in the treatment of nausea, vomiting, and psychotic disorders. .
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The primary mechanism of action of phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- involves the blockade of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it exhibits antipsychotic effects by modulating neurotransmitter activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Fluphenazine: A phenothiazine with similar antipsychotic properties.
Trifluoperazine: Known for its use in treating schizophrenia and anxiety
Uniqueness
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to effectively manage both nausea and psychotic symptoms makes it a valuable compound in clinical settings .
Properties
IUPAC Name |
2-chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3S/c1-16(14-24-11-9-23(2)10-12-24)15-25-18-5-3-4-6-20(18)26-21-8-7-17(22)13-19(21)25/h3-8,13,16H,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLIMIQXMCDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986549 | |
Record name | 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67293-64-5 | |
Record name | Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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